molecular formula C12H6O3 B147156 Naphtho[2,3-c]furan-1,3-dione CAS No. 716-39-2

Naphtho[2,3-c]furan-1,3-dione

Cat. No.: B147156
CAS No.: 716-39-2
M. Wt: 198.17 g/mol
InChI Key: IZJDCINIYIMFGX-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]furan-1,3-dione is an organic compound with the molecular formula C12H6O3 It is a fused heterocyclic compound that consists of a naphthalene ring system fused to a furan ring

Mechanism of Action

Target of Action

It’s known that this compound is used in scientific research , suggesting that it may interact with various biological targets.

Mode of Action

Naphtho[2,3-c]furan-1,3-dione is synthesized via a gold (I)-catalyzed reaction . This reaction tolerates a range of substituents and reveals a new reaction pathway of an in situ-generated carboxyallene intermediate in gold catalysis

Biochemical Pathways

It’s known that this compound is used in scientific research , suggesting that it may influence various biochemical pathways.

Pharmacokinetics

The molecular weight of this compound is 19818 , which may influence its pharmacokinetic properties.

Result of Action

It’s known that this compound is used in scientific research , suggesting that it may have various effects at the molecular and cellular level.

Action Environment

It’s known that this compound is used in scientific research , suggesting that various environmental factors may influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-c]furan-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of 2-(hydroxymethyl)-1-naphthaldehyde under acidic conditions . Another method includes the gold(I)-catalyzed reaction of propargylic ynoates, which provides a facile construction of the this compound framework .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro-naphtho[2,3-c]furan-1,3-dione.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Naphtho[2,3-c]furan-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

  • Naphtho[1,2-c]furan-1,3-dione
  • Naphtho[2,3-b]furan-4,9-dione
  • Naphtho[1,2-b]furan-1,3-dione

Properties

IUPAC Name

benzo[f][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDCINIYIMFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061049
Record name Naphtho[2,3-c]furan-1,3-dione
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-39-2
Record name 2,3-Naphthalenedicarboxylic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(2,3-c)furan-1,3-dione
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Record name Naphtho[2,3-c]furan-1,3-dione
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Record name Naphtho[2,3-c]furan-1,3-dione
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Record name Naphtho[2,3-c]furan-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic routes to obtain Naphtho[2,3-c]furan-1,3-dione derivatives?

A1: this compound derivatives can be synthesized through the self-condensation of arylpropiolic acid derivatives. This reaction can be carried out under various conditions:

  • Room Temperature Cyclization: This method utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine to facilitate the cyclization of arylpropiolic acids at room temperature, leading to good yields of the desired product [].
  • Microwave-Assisted Synthesis: A rapid and efficient approach involves microwave irradiation of phenylpropiolic acid derivatives, leading to the formation of this compound derivatives in moderate to high yields within minutes [].

Q2: Can you explain the role of this compound in inducing Room Temperature Phosphorescence (RTP)?

A: this compound (2,3-NA) can act as a guest emitter in host-guest systems capable of exhibiting RTP []. Specifically, 2,3-NA can be paired with suitable host molecules that facilitate efficient intersystem crossing, a process crucial for activating RTP. This interaction allows for the generation of bright green RTP with desirable quantum efficiencies and long lifetimes [].

Q3: How does the structure of the precursor molecule influence the RTP properties of the resulting Carbon Dot (CD) composites?

A: Research has shown that the degree of conjugation in the precursor molecule directly impacts the phosphorescence color of the resulting CD composites []. For example, using precursors with increasing conjugation like phthalic anhydride (PA), 2,3-NA, and naphthalic anhydride (NA) results in a color shift from blue to yellow in the corresponding PA@BA, 2,3-NA@BA, and NA@BA composites []. This phenomenon is attributed to the varying energy levels within the CD composites arising from different degrees of conjugation in the precursor molecules.

Q4: Can this compound be used for chiral discrimination?

A: Yes, this compound plays a key role in the chiral discrimination of aliphatic amines and amino alcohols []. By reacting with the amine to form a corresponding amide, the resulting naphthyl amide, when combined with a chiral calix[4]resorcinarene in deuterium oxide, enables the differentiation of enantiomers in NMR spectroscopy []. This approach has demonstrated effectiveness in determining the enantiomeric purity of various substrates.

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